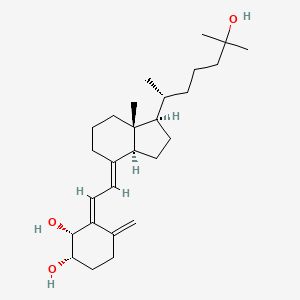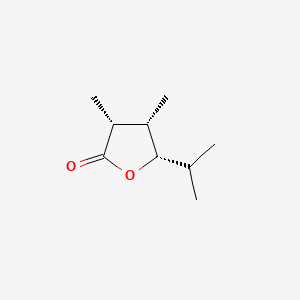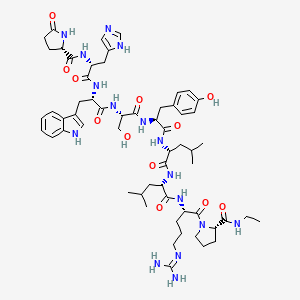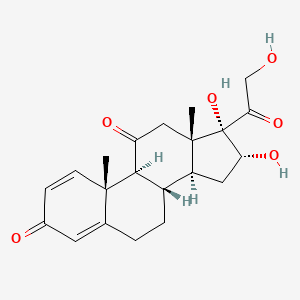
4beta,25-Dihydroxy vitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4beta,25-Dihydroxy vitamin D3 is a metabolite of vitamin D3, which plays a crucial role in various biological processes. This compound is formed through the hydroxylation of vitamin D3 and is involved in the regulation of calcium and phosphate homeostasis in the body. It is known for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4beta,25-Dihydroxy vitamin D3 typically involves the hydroxylation of vitamin D3. One common method is the use of cytochrome P450 enzymes, which catalyze the hydroxylation at specific positions on the vitamin D3 molecule. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biocatalytic processes using engineered microorganisms. These microorganisms express the necessary enzymes to convert vitamin D3 into its hydroxylated form. The process involves fermentation, followed by extraction and purification of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4beta,25-Dihydroxy vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of vitamin D3, which have distinct biological activities and therapeutic potentials .
Aplicaciones Científicas De Investigación
4beta,25-Dihydroxy vitamin D3 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4beta,25-Dihydroxy vitamin D3 involves its binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound modulates the transcription of target genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation . The molecular pathways include the activation of signaling cascades that influence various physiological processes .
Comparación Con Compuestos Similares
1alpha,25-Dihydroxy vitamin D3: Another hydroxylated form of vitamin D3 with similar biological activities but different hydroxylation positions.
25-Hydroxy vitamin D3: A precursor to the active forms of vitamin D3, involved in the initial steps of vitamin D metabolism.
Uniqueness: 4beta,25-Dihydroxy vitamin D3 is unique due to its specific hydroxylation pattern, which confers distinct biological properties. Unlike other hydroxylated forms, it has a unique interaction with the vitamin D receptor, leading to different regulatory effects on gene expression and physiological functions .
Propiedades
IUPAC Name |
(1S,2R,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12+/t19-,22-,23+,24+,25-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPACCVLRWWBGH-KOHSFIOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\[C@H]([C@H](CCC3=C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747684 |
Source


|
| Record name | (3S,4R,5E,7E)-9,10-Secocholesta-5,7,10-triene-3,4,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573951-39-0 |
Source


|
| Record name | (3S,4R,5E,7E)-9,10-Secocholesta-5,7,10-triene-3,4,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









